molecular formula C5H3NOS B14619165 Thieno[3,2-c][1,2]oxazole CAS No. 57892-92-9

Thieno[3,2-c][1,2]oxazole

Cat. No.: B14619165
CAS No.: 57892-92-9
M. Wt: 125.15 g/mol
InChI Key: FUJIBHVDBGVUNW-UHFFFAOYSA-N
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Description

Thieno[3,2-c][1,2]oxazole is a fused heterocyclic compound comprising a thiophene ring fused to an oxazole moiety. These analogs are known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The oxazole ring contributes electron-withdrawing characteristics and hydrogen-bonding capacity, which may enhance binding affinity to biological targets compared to other heterocycles. Synthesis routes for similar compounds often involve cyclization, halogenation, or cross-coupling reactions, suggesting analogous strategies could apply to this compound .

Properties

CAS No.

57892-92-9

Molecular Formula

C5H3NOS

Molecular Weight

125.15 g/mol

IUPAC Name

thieno[3,2-c][1,2]oxazole

InChI

InChI=1S/C5H3NOS/c1-2-8-5-3-7-6-4(1)5/h1-3H

InChI Key

FUJIBHVDBGVUNW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CON=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,2-c][1,2]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and an oxazole precursor under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptation of laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-c][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to an amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Thieno[3,2-c][1,2]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of Thieno[3,2-c][1,2]oxazole and its derivatives involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target, but common pathways include modulation of signal transduction, inhibition of protein synthesis, and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Thieno[3,2-c][1,2]oxazole with key analogs in terms of structure, synthesis, and bioactivity:

Compound Core Structure Key Pharmacological Activities Synthesis Methods Key Findings/Advantages References
This compound Thiophene + Oxazole Inferred: Cholinesterase inhibition, antioxidant activity Halogenation, cross-coupling (hypothetical) Potential for CNS-targeted therapies due to oxazole’s polarity
Thieno[3,2-c]pyrazole Thiophene + Pyrazole Kinase inhibition, anti-inflammatory Multicomponent cycloaddition Disrupts MAP/Src kinase pathways; selective cytotoxicity
Thieno[3,2-c]quinoline Thiophene + Quinoline Anticancer, antibacterial Suzuki-Miyaura cross-coupling 6,8-Dibromo derivatives show potent cytotoxicity (IC₅₀: 2.1–8.7 µM) against MCF-7 cells
Thiazolo[3,2-b]-1,2,4-triazinone Thiazole + Triazinone Anticancer, anti-inflammatory Thio-Claisen rearrangement 60% structural similarity to thieno[2,3-d]pyrimidinone
Thieno[3,2-b]benzooxazole Thiophene + Benzooxazole Cholinesterase inhibition, antioxidant Halogenation and coupling Dual activity against AChE and oxidative stress
Thieno[2,3-c]pyrazole Thiophene + Pyrazole (isomeric) Antitumor, antiviral Palladium-catalyzed direct arylation Targets tyrosine kinases (e.g., PDGF-RTK)

Structural and Electronic Differences

  • Heteroatom Positioning: this compound’s oxazole oxygen contrasts with pyrazole (N–N) or triazinone (N–O) in analogs.
  • Ring Fusion Orientation: Thieno[3,2-c]quinoline’s fused quinoline scaffold enables intercalation with DNA, while thieno[3,2-c]pyrazole’s pyrazole nitrogen allows kinase binding via chelation .

Key Research Findings and Implications

  • Substitution Patterns: Electron-withdrawing groups (e.g., Br, Cl) on thieno-fused scaffolds improve anticancer potency but may reduce solubility .
  • Positional Isomerism: Thieno[3,2-c] vs. [2,3-c] fusion alters target selectivity (e.g., kinase vs. cholinesterase inhibition) .
  • Hybrid Scaffolds : Combining thiophene with oxazole/benzooxazole moieties may balance polarity and bioactivity, addressing limitations of purely lipophilic analogs .

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